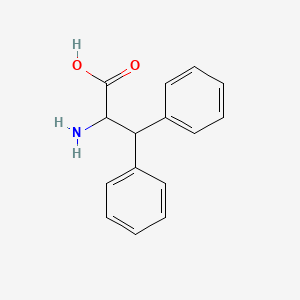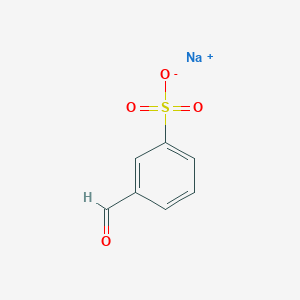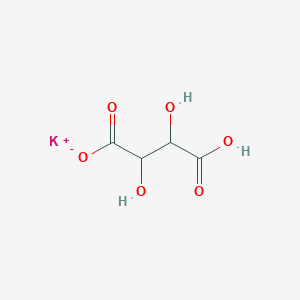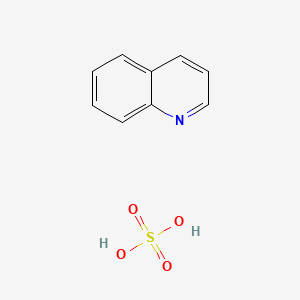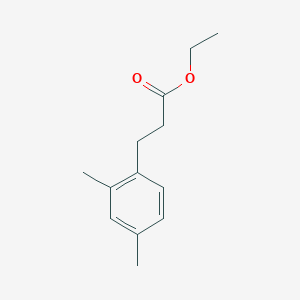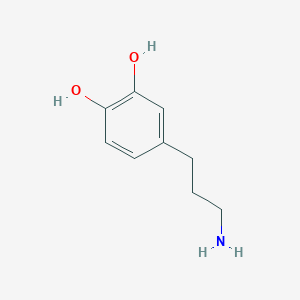
4-(3-Aminopropyl)benzene-1,2-diol
Descripción general
Descripción
4-(3-Aminopropyl)benzene-1,2-diol is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Aminopropyl)benzene-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Aminopropyl)benzene-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- Synthesis Techniques: 4-(3-Aminopropyl)benzene-1,2-diol has been synthesized through various methods. For example, Di(aminopropyl)benzene, a related compound, was synthesized using benzene and 1,3-oxazinan-2-one, with anhydrous aluminum chloride as a catalyst, demonstrating the compound's synthesis versatility (Qun, 2010).
- Catalysis and Enantioselective Synthesis: In a palladium-catalyzed reaction, benzene-1,2-diol, a structurally similar compound, was used to produce 2-alkylidene-3-alkyl-1,4-benzodioxanes, showcasing its role in facilitating enantioselective synthesis (Labrosse, Lhoste, & Sinou, 2000).
Biological and Pharmaceutical Research
- Antibacterial and Antifungal Properties: A study on derivatives of benzene-1,2-diol, including some with structural similarities to 4-(3-Aminopropyl)benzene-1,2-diol, found significant antibacterial and antifungal activities against various microorganisms (Narayana, Ashalatha, Vijaya Raj, & Kumari, 2006).
- Chemical Sensors: A copper(II) complex involving a variant of benzene-1,2-diol was developed as a fluorescent sensor for dopamine, illustrating the compound's potential in developing sensitive chemical detection methods (Khattar & Mathur, 2013).
- Cytotoxic Activity Against Cancer Cells: Novel derivatives of benzene-1,2-diol, which is structurally related to 4-(3-Aminopropyl)benzene-1,2-diol, exhibited cytotoxic activity against various human cancer cell lines, suggesting potential in cancer research (Karpińka, Matysiak, & Niewiadomy, 2011).
Environmental and Material Science Applications
- Waste Recovery and Conversion: In a study focusing on benzofuranol production waste, 4-(2-Methylallyl)benzene-1,2-diol, a related compound, was recovered and converted into 4-isobutylbenzene-1,2-diol, demonstrating the potential for waste material conversion in industrial processes (Xian-fu, 2013).
- Surface-Coating Applications: 4-(3-Aminopropyl)-benzene-1,2-diol has been identified as a superior material-independent surface-coating reagent compared to dopamine, suggesting its utility in developing new adhesive materials and coatings (Hong et al., 2019).
Propiedades
IUPAC Name |
4-(3-aminopropyl)benzene-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6,11-12H,1-2,5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMNLLVJYLMTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCN)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyl)benzene-1,2-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,3R)-3-hydroxy-1-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]azanium;chloride](/img/structure/B7856426.png)
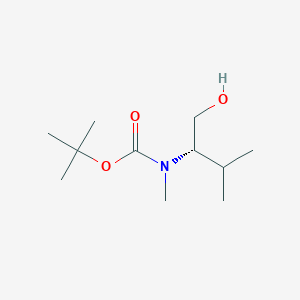
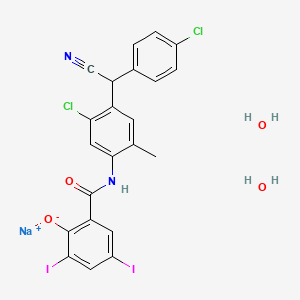
![(3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-Hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-15,19-epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone](/img/structure/B7856436.png)
